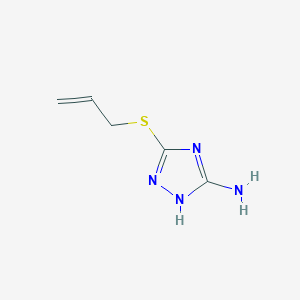

3-(allylthio)-1H-1,2,4-triazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-2-3-10-5-7-4(6)8-9-5/h2H,1,3H2,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDICOVQLIAKCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NNC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Allylthio 1h 1,2,4 Triazol 5 Amine

Precursor Synthesis and Functionalization Approaches

The key precursor for the synthesis of 3-(allylthio)-1H-1,2,4-triazol-5-amine is 3-amino-5-mercapto-1,2,4-triazole (B94436). This intermediate contains the essential 1,2,4-triazole (B32235) ring functionalized with both an amino group and a thiol group, providing the necessary reactive sites for subsequent modifications.

Several methods have been reported for the synthesis of 3-amino-5-mercapto-1,2,4-triazole. A common and effective approach involves the reaction of aminoguanidine (B1677879) salts, such as aminoguanidine bicarbonate, with a source of the thiocarbonyl group. One established method utilizes the reaction of aminoguanidine bicarbonate with ammonium (B1175870) thiocyanate (B1210189). This mixture is heated, leading to the formation of aminoguanidine thiocyanate as an intermediate, which then undergoes cyclization to yield the desired 3-amino-5-mercapto-1,2,4-triazole google.com. The reaction can be carried out by heating the reactants in a molten state google.com.

Another widely used method for the synthesis of the precursor involves the reaction of thiosemicarbazide (B42300) with a suitable cyclizing agent. For instance, base-catalyzed cyclization of acyl thiosemicarbazides is a common route to substituted 5-mercapto-1,2,4-triazoles. While this method is versatile for creating various substituted triazoles, the direct synthesis of 3-amino-5-mercapto-1,2,4-triazole often starts from simpler precursors like aminoguanidine.

The functionalization of the precursor, 3-amino-5-mercapto-1,2,4-triazole, to obtain the target compound, this compound, is achieved through S-alkylation. This reaction selectively targets the sulfur atom of the thiol group due to its higher nucleophilicity compared to the nitrogen atoms of the triazole ring under appropriate reaction conditions. The choice of the alkylating agent, in this case, an allyl halide such as allyl bromide or allyl chloride, is crucial for introducing the desired allylthio side chain.

Multi-Step Synthetic Pathways and Reaction Schemes

The most logical and commonly implied synthetic pathway for this compound is a two-step sequence as illustrated below:

Step 1: Synthesis of 3-amino-5-mercapto-1,2,4-triazole (2)

The synthesis of the key intermediate, 3-amino-5-mercapto-1,2,4-triazole (2), can be initiated from aminoguanidine bicarbonate (1) and ammonium thiocyanate. The reaction proceeds by heating the two reagents together, which forms aminoguanidine thiocyanate in situ, followed by cyclization to the triazole ring with the elimination of ammonia (B1221849) and water.

Reaction Scheme for Precursor Synthesis:

Step 2: Synthesis of this compound (4)

The second step involves the S-allylation of the synthesized 3-amino-5-mercapto-1,2,4-triazole (2). This is typically achieved by reacting the precursor with an allyl halide, such as allyl bromide (3), in the presence of a base. The base, such as sodium acetate (B1210297) or triethylamine, deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon of the allyl bromide, resulting in the formation of the desired this compound (4).

Reaction Scheme for S-Allylation:

This multi-step pathway is advantageous as it utilizes readily available starting materials and employs well-understood reaction mechanisms, allowing for a reliable synthesis of the target compound.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and ensuring the regioselectivity of the synthesis, particularly in the S-allylation step.

For the synthesis of the precursor, 3-amino-5-mercapto-1,2,4-triazole, key parameters to control include the reaction temperature and the molar ratio of the reactants. Heating the mixture of aminoguanidine bicarbonate and ammonium thiocyanate to around 150°C has been shown to be effective google.com. The progress of the reaction can be monitored by the evolution of ammonia.

In the S-allylation step, the choice of base and solvent plays a crucial role in achieving high selectivity for S-alkylation over N-alkylation. The use of a mild base, such as sodium acetate or triethylamine, in a polar aprotic solvent like acetone (B3395972) or a polar protic solvent like ethanol (B145695) is generally preferred. These conditions favor the formation of the thiolate anion while minimizing the deprotonation and subsequent alkylation of the ring nitrogen atoms. The reaction is often carried out at room temperature or with gentle heating to ensure complete reaction without promoting side reactions.

Below is an interactive data table summarizing typical reaction conditions for the S-allylation of 1,2,4-triazole-3-thiones, which can be adapted for the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Allylating Agent | Allyl bromide | Allyl chloride | Allyl iodide |

| Base | Triethylamine | Sodium acetate | Potassium carbonate |

| Solvent | Acetone | Ethanol | Dimethylformamide (DMF) |

| Temperature | Room Temperature | Reflux | 50 °C |

| Reaction Time | 4-6 hours | 8-12 hours | 2-4 hours |

| Typical Yield | Moderate to High | Good | High |

Green Chemistry Principles in the Synthesis of this compound

While specific studies on the application of green chemistry principles to the synthesis of this compound are not extensively documented, the general principles of green chemistry can be applied to its synthetic route.

For the synthesis of the 3-amino-5-mercapto-1,2,4-triazole precursor, a solvent-free approach, such as the fusion method by heating the solid reactants, aligns with green chemistry principles by eliminating the need for solvents google.com. This reduces waste and simplifies the work-up procedure.

In the S-allylation step, the use of greener solvents like ethanol instead of more hazardous solvents like DMF can be considered. Furthermore, optimizing the reaction to proceed at lower temperatures and with catalytic amounts of a base would reduce energy consumption and waste. The development of one-pot syntheses, where the precursor formation and subsequent allylation are carried out in a single reaction vessel without isolation of the intermediate, would also significantly improve the process's efficiency and environmental friendliness. Research into microwave-assisted synthesis could also offer a greener alternative by reducing reaction times and energy input.

Stereoselective Synthesis Research for Related Chiral Analogues

Currently, there is no specific research available on the stereoselective synthesis of chiral analogues of this compound, as the molecule itself is achiral. However, the broader field of 1,2,4-triazole chemistry has seen advancements in the synthesis of chiral derivatives.

Stereoselective synthesis would become relevant if a chiral center were to be introduced into the molecule, for example, by using a chiral alkylating agent instead of allyl bromide, or by modifying the amino group with a chiral auxiliary. Research in the asymmetric synthesis of other 1,2,4-triazole-containing compounds often employs chiral catalysts or chiral starting materials to induce stereoselectivity. For instance, the synthesis of chiral N-heterocyclic carbene ligands based on the 1,2,4-triazole scaffold has been explored for applications in asymmetric catalysis.

Future research could potentially explore the introduction of chirality into analogues of this compound to investigate their stereospecific interactions in biological systems or their applications as chiral ligands in catalysis.

Advanced Structural Elucidation and Conformational Analysis of 3 Allylthio 1h 1,2,4 Triazol 5 Amine

Single-Crystal X-ray Diffraction Studies and Solid-State Structure Determination

A definitive determination of the three-dimensional arrangement of atoms and intermolecular interactions in the solid state is achieved through single-crystal X-ray diffraction. Although a specific crystal structure for 3-(allylthio)-1H-1,2,4-triazol-5-amine has not been reported in publicly accessible crystallographic databases, its solid-state characteristics can be reliably predicted based on extensive studies of analogous 3,5-disubstituted 1,2,4-triazoles. nih.govcurtin.edu.au

Research on similar compounds, such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, consistently shows that 1,2,4-triazoles with a primary amino group typically crystallize in the 5-amino-1H tautomeric form. nih.gov In this arrangement, the endocyclic proton resides on the nitrogen atom (N1) adjacent to the amino-substituted carbon. This preference is driven by electronic factors and the stabilization afforded by intermolecular interactions.

In the crystalline lattice, it is anticipated that molecules of this compound would form extensive hydrogen-bonding networks. The amino group (-NH₂) and the triazole ring N-H group act as hydrogen bond donors, while the nitrogen atoms of the triazole ring serve as acceptors. These interactions commonly lead to the formation of supramolecular structures like centrosymmetric dimers or extended one-dimensional chains. The planarity of the 1,2,4-triazole (B32235) ring is a characteristic feature, and the allylthio substituent would likely exhibit some degree of disorder or adopt a specific low-energy conformation within the crystal packing.

Detailed Spectroscopic Analysis for Structural Confirmation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure in solution. Based on data from analogous 1,2,4-triazole derivatives, a detailed NMR profile for this compound can be predicted. urfu.ruufv.brnih.gov In solution, the presence of tautomers could lead to signal broadening, particularly for the triazole ring carbons. rsc.org

Expected ¹H NMR Spectral Data: The proton spectrum is expected to show distinct signals for the amino, triazole N-H, and allyl group protons. The amino (-NH₂) protons would likely appear as a broad singlet, with a chemical shift highly dependent on solvent and concentration, typically in the range of 5.0-6.0 ppm. ijcrt.org The triazole ring N-H proton is expected to appear as a broad singlet significantly downfield, often beyond 12.0 ppm. urfu.ru The allyl group would present a characteristic pattern: a doublet for the S-CH₂ protons, a multiplet for the -CH= proton, and two distinct signals for the terminal =CH₂ protons.

Expected ¹³C NMR Spectral Data: The carbon spectrum would be characterized by two signals for the triazole ring carbons and three signals for the allyl moiety. The C5 carbon, attached to the amino group, is predicted to resonate around 155-160 ppm. The C3 carbon, bearing the allylthio group, would be further downfield, likely in the 160-165 ppm range, similar to the N-C=S carbon in related thione tautomers. nih.gov

| Atom Type | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|---|

| Triazole Ring | C3-S | - | ~162 | - |

| Triazole Ring | C5-NH₂ | - | ~157 | - |

| Amine | -NH₂ | ~5.5 | - | br s |

| Triazole Ring | N1-H | ~12.5 | - | br s |

| Allyl Group | S-CH₂ | ~3.6 | ~34 | d |

| Allyl Group | -CH= | ~5.9 | ~133 | ddt (multiplet) |

| Allyl Group | =CH₂ | ~5.1 - 5.3 | ~118 | m |

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition, and its tandem techniques (MS/MS) reveal characteristic fragmentation patterns crucial for structural confirmation. The calculated exact mass of the [M+H]⁺ ion for this compound (C₅H₈N₄S) is 157.05427.

The fragmentation pattern under electron impact (EI) or electrospray ionization (ESI) is expected to be dominated by the cleavage of the allyl group and fission of the triazole ring. researchgate.netnih.gov The primary fragmentation pathway would likely involve the loss of the allyl radical (•C₃H₅), resulting in a stable aminomercaptotriazole cation. Subsequent fragmentation could involve the characteristic breakdown of the triazole ring through the elimination of neutral molecules like N₂, HCN, or H₂NCN.

| Proposed Fragment Ion | Formula | Calculated m/z | Description of Loss |

|---|---|---|---|

| [M+H]⁺ | [C₅H₉N₄S]⁺ | 157.0543 | Protonated Molecular Ion |

| [M - C₃H₅]⁺ | [C₂H₄N₄S]⁺ | 116.0178 | Loss of allyl radical |

| [C₃H₅]⁺ | [C₃H₅]⁺ | 41.0386 | Allyl cation |

| [M+H - N₂]⁺ | [C₅H₉N₂S]⁺ | 129.0481 | Loss of nitrogen molecule |

| [M+H - H₂NCN]⁺ | [C₄H₇NS]⁺ | 115.0294 | Loss of cyanamide |

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of functional groups. The IR and Raman spectra of this compound are expected to display characteristic bands for the N-H, C-H, C=C, C=N, and C-S bonds. Assignments can be made with high confidence by comparison with spectra of 3-amino-1,2,4-triazole and 3-amino-5-mercapto-1,2,4-triazole (B94436). ijcrt.orgrsc.orgnih.gov

The high-frequency region (3100-3400 cm⁻¹) would be dominated by N-H stretching vibrations from both the amino group (asymmetric and symmetric stretches) and the triazole ring N-H. The allyl C-H stretches would appear just below 3100 cm⁻¹. Key diagnostic peaks include the C=C stretch of the allyl group around 1640 cm⁻¹, and the overlapping C=N ring stretches and NH₂ scissoring vibrations in the 1550-1650 cm⁻¹ region. The C-S stretching vibration is expected in the fingerprint region, typically between 600-750 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| ν(N-H) | Amine (-NH₂) | 3250 - 3400 | Medium-Strong (IR) |

| ν(N-H) | Triazole Ring | 3100 - 3200 | Medium, Broad (IR) |

| ν(C-H) | Allyl (=C-H) | 3050 - 3100 | Medium (IR, Raman) |

| ν(C-H) | Allyl (-CH₂) | 2900 - 2980 | Medium-Weak (IR, Raman) |

| ν(C=C) | Allyl | ~1640 | Medium (Raman) |

| δ(N-H) + ν(C=N) | Amine + Triazole Ring | 1550 - 1650 | Strong (IR) |

| ν(C-S) | Thioether | 600 - 750 | Weak-Medium (IR) |

Tautomeric Forms and Dynamic Equilibrium Studies of the Triazole Ring

A fundamental characteristic of many N-heterocycles, including 1,2,4-triazoles, is the phenomenon of prototropic tautomerism. For a 3,5-disubstituted 1,2,4-triazole like the title compound, three annular tautomers are possible: the 1H, 2H, and 4H forms, which differ in the position of the single hydrogen atom on the ring's nitrogen atoms.

Based on extensive experimental and theoretical studies on related systems, the tautomeric equilibrium is influenced by the electronic nature of the substituents, the solvent, and the physical state (solid vs. solution). nih.govcurtin.edu.auresearchgate.net For 3-amino-5-substituted-1,2,4-triazoles, the 1H-tautomer (specifically, 5-amino-1H-1,2,4-triazole) is generally found to be the most stable and electronically preferred form, both in the solid state and in solution. curtin.edu.au The 4H-form is typically not observed. researchgate.net The presence of the electron-donating amino group at the C5 position stabilizes the adjacent N1-H tautomer. Dynamic exchange between tautomeric forms in solution can be studied using variable-temperature NMR, where coalescence of signals at higher temperatures can provide information on the energy barrier of the proton transfer.

Conformational Analysis of the Allylthio Moiety through Experimental and Theoretical Methods

While experimental techniques like NOESY NMR can provide through-space correlations to infer conformational preferences in solution, theoretical methods are exceptionally powerful for this type of analysis. mdpi.com Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to map the potential energy surface by systematically rotating the dihedral angles (C5-C3–S–CH₂ and C3–S–CH₂–CH). researchgate.net Such studies on similar flexible molecules typically reveal several local energy minima corresponding to stable conformers (e.g., gauche and anti arrangements). nih.gov These calculations can determine the global minimum energy conformation and the energy barriers to interconversion between different conformers. The preferred conformation will be a balance between steric hindrance and electronic effects, such as potential interactions between the sulfur lone pairs and the triazole ring's π-system.

Computational Chemistry and Theoretical Investigations of 3 Allylthio 1h 1,2,4 Triazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. For 1,2,4-triazole (B32235) derivatives, these methods have been pivotal in elucidating their electronic characteristics and reactivity patterns.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the ground state properties of 1,2,4-triazole derivatives. Studies on similar compounds, such as 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have utilized DFT methods like B3LYP with a 6-31G(d) basis set to calculate molecular geometry, vibrational frequencies, and chemical shift values. researchgate.net Such calculations provide insights into the optimized geometry, bond lengths, and angles, which are crucial for understanding the molecule's stability and reactivity.

For a comprehensive understanding, various ground state properties of related 1,2,4-triazole compounds have been computed. These calculations are essential for predicting how the molecule will behave in different chemical environments.

Table 1: Calculated Ground State Properties of Representative 1,2,4-Triazole Derivatives using DFT

| Property | 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione researchgate.net | 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol researchgate.net |

|---|---|---|

| Method/Basis Set | B3LYP/6-31G(d) | DFT/6-311++G(d,p) |

| Optimized Geometry | Monoclinic, P2(1)/c | Data not specified |

| Total Energy (Hartree) | Data not specified | Data not specified |

| Dipole Moment (Debye) | Data not specified | Data not specified |

| Key Bond Lengths (Å) | N1-C5: Varies | C-S: 1.764, S-H: 1.348, N-H: 1.008 |

Note: This table is populated with data from studies on related 1,2,4-triazole derivatives due to the absence of specific data for 3-(allylthio)-1H-1,2,4-triazol-5-amine.

Ab initio calculations, such as the Hartree-Fock (HF) method, are used alongside DFT to perform molecular orbital analysis. researchgate.net This analysis is critical for understanding the chemical reactivity and electronic transitions within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net

For instance, in the study of 3,5-diamino-1,2,4-triazole, the HOMO and LUMO frontier orbitals were computed using the B3LYP/6-31+G* basis set to understand its electronic properties. researchgate.net

Table 2: Frontier Molecular Orbital Energies of Related 1,2,4-Triazole Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl) derivatives nih.gov | Varies | Varies | Varies |

Note: Specific energy values are often context-dependent on the full molecular structure and computational method. The table indicates that these values are calculable and significant for reactivity prediction.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For flexible molecules like this compound, which contains a flexible allyl group, MD simulations are invaluable for exploring the conformational space in a solvent environment. These simulations can reveal the most stable conformations and the dynamics of their interconversion.

Studies on other 1,2,4-triazole derivatives have employed MD simulations to understand their interactions with biological targets, such as enzymes. pensoft.net These simulations provide a dynamic picture of how the molecule behaves in solution, which is crucial for understanding its biological activity and designing new derivatives. pensoft.net The conformational flexibility of the allyl group in this compound would be a key focus of such a study, as it can significantly influence how the molecule interacts with its environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be compared with experimental data to confirm their structure. Methods like DFT and Time-Dependent DFT (TD-DFT) are used to calculate vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. researchgate.netnih.gov

For example, the vibrational frequencies and NMR chemical shifts of 4-allyl-5-(2-hydroxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been calculated using DFT and HF methods. researchgate.net Similarly, the UV-Vis absorption spectra of 1,4-disubstituted-1,2,3-triazole derivatives have been predicted using TD-DFT calculations. researchgate.net These computational predictions are instrumental in the structural elucidation of newly synthesized compounds.

Table 3: Computationally Predicted Spectroscopic Data for Analogous 1,2,4-Triazoles

| Spectroscopic Technique | Predicted Parameters for Related Compounds |

|---|---|

| IR Spectroscopy | Characteristic vibrational bands for N-H, C=S, and aromatic rings are calculated to confirm molecular structure. researchgate.netnih.gov |

| NMR Spectroscopy | 1H and 13C chemical shifts are predicted to aid in the assignment of experimental spectra. researchgate.netresearchgate.net |

| UV-Vis Spectroscopy | Electronic transitions and maximum absorption wavelengths (λmax) are computed to understand the electronic structure. researchgate.netresearchgate.net |

Note: This table summarizes the types of spectroscopic data that can be predicted computationally, with examples from studies on similar 1,2,4-triazole structures.

Computational Studies on Molecular Interactions and Recognition (General Academic Context)

Computational methods are widely used to study how molecules like 1,2,4-triazole derivatives interact with other molecules, which is fundamental to understanding their biological activity and potential applications in materials science. Molecular docking is a common technique used to predict the binding mode and affinity of a small molecule to a larger receptor, such as a protein. researchgate.netnih.gov

For instance, molecular docking studies have been performed on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines to investigate their binding affinities with specific biological targets. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for molecular recognition. researchgate.netnih.gov Such computational insights are crucial for the rational design of new molecules with desired properties. The study of intermolecular interactions helps in understanding the forces that govern the formation of molecular complexes and can guide the development of new functional materials and therapeutic agents. nih.gov

Chemical Reactivity and Mechanistic Studies of 3 Allylthio 1h 1,2,4 Triazol 5 Amine

Electrophilic and Nucleophilic Substitution Reactions of the Triazole Ring

The 1,2,4-triazole (B32235) ring in 3-(allylthio)-1H-1,2,4-triazol-5-amine exhibits a degree of aromaticity, rendering it susceptible to both electrophilic and nucleophilic substitution reactions, although the electron-donating nature of the amino group and the sulfur atom can influence the regioselectivity and feasibility of these transformations.

Electrophilic Substitution: The triazole ring is generally considered electron-deficient, which can make electrophilic substitution challenging. However, the presence of the strongly activating amino group at the 5-position can facilitate reactions with certain electrophiles. For instance, nitration of 3-amino-1,2,4-triazoles has been reported, suggesting that similar reactions could be possible for the title compound, likely occurring at a nitrogen atom of the triazole ring. acs.orgnih.gov Halogenation is another potential electrophilic substitution. Studies on related 3-aryl-1H-pyrazol-5-amines have shown that direct C-H halogenation can be achieved using N-halosuccinimides. beilstein-archives.org This suggests that under suitable conditions, halogenation of the triazole ring of this compound might be feasible.

Nucleophilic Substitution: The triazole ring can also undergo nucleophilic substitution, particularly at positions activated by electron-withdrawing groups or through the formation of intermediate species. While direct nucleophilic substitution on the unsubstituted triazole ring is uncommon, reactions involving the displacement of a leaving group are more plausible. For example, if a derivative of the title compound were prepared with a suitable leaving group on the triazole ring, it could undergo nucleophilic attack.

Alkylation of the triazole ring is a common reaction. The alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and its 4-amino analogue has been shown to occur at the sulfur atom in the presence of a base. researchgate.net This indicates that the nitrogen atoms of the triazole ring in this compound could potentially be alkylated under appropriate conditions, although competitive alkylation at the exocyclic amino group might also occur.

A summary of potential substitution reactions is presented in the table below.

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | N-nitro triazole derivatives |

| Halogenation | N-halosuccinimides (NCS, NBS, NIS) | C-halogenated or N-halogenated triazole derivatives |

| Alkylation | Alkyl halides, base | N-alkylated triazole derivatives |

Reactions Involving the Allyl Moiety (e.g., Cycloadditions, Rearrangements)

The allyl group in this compound is a site of significant reactivity, susceptible to a variety of transformations including cycloadditions and rearrangements.

Rearrangements: Allyl-substituted triazoles are known to undergo thermal rearrangements. Studies on 4-allyl substituted 4H-1,2,4-triazoles have shown that thermolysis can lead to the migration of the allyl group to a nitrogen atom of the triazole ring, rationalized as a consecutive S(_N)2-type reaction mechanism. nih.govscilit.com A similar thio-aza allyl rearrangement has been observed in base-controlled allylation of 4-aryl-5-indolyl-1,2,4-triazole-3-thione, where the allyl group migrates from the exocyclic sulfur to a triazole nitrogen. mdpi.com This suggests that this compound could potentially undergo a similar rearrangement to form an N-allyl-1,2,4-triazole-3-thione derivative. Unexpected rearrangements of N-allyl carboxamides have also been documented, leading to the formation of aza-quaternary carbon centers. semanticscholar.org

Halogenation of 4-allyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with bromine or iodine can lead to electrophilic cyclization, forming thiazolo[2,3-c] nih.govacs.orgorganic-chemistry.orgtriazole derivatives. researchgate.net This type of intramolecular cyclization is a plausible reaction pathway for this compound upon treatment with halogens.

The following table summarizes key reactions of the allyl moiety.

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Triazole or Isoxazolidine adducts |

| Thermal Rearrangement | Heat | N-allyl-1,2,4-triazole-3-thione derivatives |

| Halogen-induced Cyclization | I₂, Br₂ | Thiazolo[2,3-c] nih.govacs.orgorganic-chemistry.orgtriazole derivatives |

Oxidation and Reduction Pathways of the Sulfur Atom and Triazole Ring

The sulfur atom of the allylthio group and the triazole ring itself can undergo both oxidation and reduction, leading to a range of derivatives with different oxidation states.

Oxidation: The sulfur atom in the allylthio group is susceptible to oxidation. Allylic sulfides can be selectively oxidized to the corresponding sulfoxides and further to sulfones using various oxidizing agents, such as hydrogen peroxide. acs.orgorganic-chemistry.orgorganic-chemistry.orgbohrium.comresearchgate.net The choice of oxidant and reaction conditions can often control the extent of oxidation. For example, lithium niobate molybdate (B1676688) (LiNbMoO₆) has been used as a catalyst for the chemoselective oxidation of allylic sulfides to either sulfoxides or sulfones by controlling the stoichiometry of hydrogen peroxide. organic-chemistry.org

The triazole ring itself can be resistant to oxidation, but under harsh conditions, degradation may occur. The amino group at the 5-position could also be a site for oxidation.

Reduction: The reduction of the triazole ring is a less common transformation. However, studies on 1H-1,2,3-triazole diesters have shown that regioselective reduction of ester groups can be achieved using sodium borohydride (B1222165) without affecting the triazole ring. mdpi.com The reduction of a keto group attached to a triazole ring has also been reported. scispace.comresearchgate.net Complete reduction of the triazole ring would likely require strong reducing agents and harsh conditions, potentially leading to ring cleavage. The allyl double bond can be reduced to a propyl group using standard catalytic hydrogenation methods.

A summary of potential oxidation and reduction reactions is provided below.

| Reaction Type | Reagent/Conditions | Moiety Affected | Potential Product(s) |

| Oxidation | H₂O₂, m-CPBA | Sulfur atom | Allyl sulfoxide (B87167), Allyl sulfone |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | Allyl C=C bond | 3-(Propylthio)-1H-1,2,4-triazol-5-amine |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The elucidation of reaction mechanisms for the transformations of this compound relies heavily on kinetic and spectroscopic techniques.

Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby providing crucial evidence for proposed reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of reaction products. mdpi.comnih.govijbr.com.pkmdpi.com For instance, in the case of the thermal rearrangement of the allyl group, NMR can distinguish between the S-allyl and N-allyl isomers by the characteristic chemical shifts of the protons and carbons adjacent to the sulfur or nitrogen atoms. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the oxidation of the sulfide (B99878) to a sulfoxide or sulfone would be clearly indicated by the appearance of strong S=O stretching bands in the IR spectrum. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the products, which aids in their identification. nih.gov

X-ray Crystallography: When single crystals of a product can be obtained, X-ray crystallography provides unambiguous structural determination, which is the gold standard for confirming the outcome of a reaction, especially in cases of complex stereochemistry or unexpected rearrangements. researchgate.net

A plausible mechanism for the thermal rearrangement of the allyl group, based on studies of similar systems, would involve an initial intramolecular S(_N)2' attack of a triazole nitrogen atom on the terminal carbon of the allyl group, leading to a six-membered transition state, followed by cleavage of the C-S bond to yield the N-allyl triazolethione. nih.govmdpi.com DFT calculations on similar systems have been used to rationalize the mechanism and chemoselectivity of gold-catalyzed reactions of diazoesters with allyl-functionalized sulfides, suggesting that a organic-chemistry.orgmdpi.com-sigmatropic rearrangement proceeds via a free ylide intermediate. rsc.org Spectroscopic analysis of the reaction mixture over time would be crucial to detect any intermediates and to follow the progress of the reaction, thus providing evidence to support or refute a proposed mechanism.

Design, Synthesis, and Evaluation of Derivatives and Analogues of 3 Allylthio 1h 1,2,4 Triazol 5 Amine

Rational Design Principles for Structural Modification

The rational design of derivatives based on the 3-(allylthio)-1H-1,2,4-triazol-5-amine scaffold is guided by established principles of medicinal chemistry aimed at enhancing biological activity and exploring structure-activity relationships (SAR). The 1,2,4-triazole (B32235) ring is a well-known pharmacophore present in a wide range of therapeutic agents, recognized for its diverse biological properties including antimicrobial, anticancer, and anti-inflammatory activities. nih.govscispace.comdergipark.org.tr

A primary design strategy involves molecular hybridization , where the core triazole nucleus is combined with other biologically active moieties. mdpi.com For instance, incorporating skeletons like 1,3,4-thiadiazole (B1197879) is a deliberate attempt to create hybrid molecules that may exhibit synergistic or enhanced pharmacological effects. rsc.org The ability of the triazole ring to accommodate a variety of substituents allows for the fine-tuning of properties such as solubility, stability, and target-binding affinity. nih.gov

Computational tools, such as molecular docking, often support these design principles. By simulating the interaction between a designed compound and a biological target, researchers can predict binding affinity and guide the synthesis of the most promising derivatives. rsc.org This synergy of established chemical strategies and modern computational methods forms the foundation for the rational design of novel this compound derivatives.

Synthesis of Novel Derivatives with Modified Triazole Ring Substituents

The synthesis of derivatives with modifications to the 1,2,4-triazole ring of this compound involves several versatile chemical reactions. These modifications typically target the ring's nitrogen atoms or the exocyclic amine group at the C5 position.

One common approach is the synthesis of Schiff bases by reacting the C5-amine with various aldehydes. This condensation reaction introduces a wide range of substituted aryl or alkyl groups, creating a diverse set of imine derivatives. dergipark.org.tr These Schiff bases can serve as final products or as intermediates for further transformations, such as cyclization reactions to form new heterocyclic rings. dergipark.org.tr

Another key strategy is the alkylation or arylation of the ring nitrogen atoms . The reaction of the triazole core with different alkyl or aryl halides in the presence of a base can lead to substitution at the N1 or N4 position. The regioselectivity of this reaction can often be controlled by the reaction conditions. For example, the intramolecular dehydrative cyclization of substituted thiosemicarbazides is a common method to produce 4,5-disubstituted-1,2,4-triazole-3-thiols, which are precursors to the target thioether compounds. scirp.org

The table below illustrates potential modifications to the triazole ring, starting from a generic 5-amino-3-thio-1,2,4-triazole precursor.

| Starting Material | Reagent | Modification Type | Resulting Structure |

| 5-amino-3-thio-1,2,4-triazole | Benzaldehyde | Schiff Base Formation (at C5-NH2) | 5-(benzylideneamino)-3-thio-1,2,4-triazole |

| 5-amino-3-thio-1,2,4-triazole | Acetyl Chloride | Acylation (at C5-NH2) | N-(5-amino-3-thio-1,2,4-triazol-yl)acetamide |

| 4-Amino-5-substituted-3-thiol | Various Aldehydes | Schiff Base Formation (at N4-NH2) | 4-(arylideneamino)-5-substituted-3-thiol |

| Substituted Thiosemicarbazide (B42300) | Base-catalyzed cyclization | N4-Substitution | 4-Aryl/Alkyl-5-substituted-3-thiol |

These synthetic routes provide a robust platform for generating a multitude of derivatives with tailored substituents on the triazole ring, enabling a thorough investigation of structure-activity relationships.

Synthesis of Analogues with Varied Thioether and Allyl Substitutions

Modification of the thioether and allyl moieties at the C3 position of the triazole ring is a crucial strategy for creating structural diversity. The synthesis of these analogues typically begins with the corresponding thiol precursor, 5-amino-1H-1,2,4-triazole-3-thiol. This thiol is generated through the cyclization of thiosemicarbazide derivatives, often in a basic medium. mdpi.commdpi.com

Once the 1,2,4-triazole-3-thiol is obtained, the synthesis of various thioether derivatives is achieved via S-alkylation . This nucleophilic substitution reaction involves treating the thiol with a range of alkyl, aryl, or heterocyclic halides (e.g., benzyl (B1604629) bromide, ethyl iodide, or substituted chloromethyl-thiadiazoles) in the presence of a base. rsc.orgresearchgate.net This method allows for the replacement of the allyl group with a wide array of other substituents, thereby modifying the compound's steric and electronic properties.

The versatility of this approach is demonstrated by the synthesis of various 5-alkylthio-3-aryl-1,2,4-triazoles, where the thiol is used as a nucleophile to react with different alkyl halides. researchgate.net This straightforward and efficient reaction is fundamental to creating analogues with diverse side chains at the C3 position.

The following table presents examples of how the allyl group can be replaced with other functionalities through S-alkylation of the parent thiol.

| Thiol Precursor | Alkylating Agent | Resulting Thioether Group |

| 5-amino-1H-1,2,4-triazole-3-thiol | Ethyl Iodide | Ethylthio |

| 5-amino-1H-1,2,4-triazole-3-thiol | Benzyl Bromide | Benzylthio |

| 5-amino-1H-1,2,4-triazole-3-thiol | 2-chloro-N-phenylacetamide | (2-oxo-2-(phenylamino)ethyl)thio |

| 5-amino-1H-1,2,4-triazole-3-thiol | 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole | ((5-phenyl-1,3,4-thiadiazol-2-yl)methyl)thio |

Library Synthesis Approaches for Compound Exploration

To efficiently explore the vast chemical space around the this compound scaffold, library synthesis approaches are frequently employed. These methods focus on the rapid generation of a large number of structurally related compounds for high-throughput screening.

One effective strategy is combinatorial chemistry , where diverse building blocks are systematically combined. For instance, a library can be constructed by reacting a small set of 1,2,4-triazole-3-thiol cores with a large collection of different alkylating agents. Similarly, a variety of aldehydes can be reacted with the C5-amine group to produce a library of Schiff bases. This matrix-like approach allows for the creation of hundreds of unique compounds from a limited number of starting materials.

One-pot synthesis and multicomponent reactions are also powerful tools for library generation. These methods involve combining three or more reactants in a single reaction vessel to form the final product, which streamlines the synthetic process and reduces purification steps. researchgate.netisres.org For example, a one-pot, two-component method for synthesizing 1,3-disubstituted 1,2,4-triazoles has been developed using easily accessible starting materials. isres.org Such efficient, metal-free, and environmentally friendly approaches are well-suited for the demands of library synthesis. isres.org

The creation of a "focused library" is another common approach, where compounds are designed based on a known active template to explore a specific biological target or chemical property. nih.gov By systematically varying substituents around the triazole core, researchers can quickly map the structure-activity landscape. The synthesis of a novel library of 1,2,4-thiadiazole-1,2,4-triazole analogs for anticancer evaluation is a prime example of this targeted approach. nih.gov These high-throughput synthetic strategies are indispensable for accelerating the discovery of new derivatives with desired properties.

In Vitro Biological Research Methodologies and Mechanistic Findings for 3 Allylthio 1h 1,2,4 Triazol 5 Amine and Its Derivatives

Enzyme Inhibition Assays and Target Identification Research Methodologies

Derivatives of 1,2,4-triazole (B32235) have been rigorously evaluated for their ability to inhibit various enzymes, a common strategy in drug discovery for identifying therapeutic targets. Researchers utilize enzyme immunoassay studies to determine the inhibitory potential of these compounds. For instance, studies have identified triazole-amino acid appended indoles as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), enzymes crucial to the inflammatory pathway. sphinxsai.com

Molecular docking is a key computational methodology used to predict the binding affinity and interaction between a ligand (the triazole derivative) and the active site of a target enzyme, helping to rationalize biological activity data. nih.govresearchgate.net This technique has been instrumental in identifying potential targets such as MTB CYP121 for anti-tuberculosis agents and the anti-apoptotic protein Bcl-2 for anticancer agents. nih.govresearchgate.netnih.gov In one study, a series of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines were identified as potential Bcl-2 inhibitors, with ELISA studies further confirming Bcl-2 as a candidate molecular target. nih.gov

Other enzymes targeted by 1,2,4-triazole derivatives include acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). nih.gov The inhibitory potential against these enzymes is typically quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov

Antimicrobial Activity Screening Methodologies in vitro (e.g., Bacterial, Fungal)

The antimicrobial properties of 3-(allylthio)-1H-1,2,4-triazol-5-amine derivatives are frequently assessed using established in vitro screening methods. The agar-well and disc diffusion methods are common techniques for initial susceptibility screening against a panel of microorganisms. dergipark.org.trscirp.org In these assays, a standardized inoculum of bacteria or fungi is spread on an agar (B569324) plate, and the test compound is introduced into a well or onto a paper disc. The extent of antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the well or disc. mdpi.com

A more quantitative method involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using serial dilution techniques. researchgate.net The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. researchgate.net These assays are performed against a variety of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi or yeasts (e.g., Candida albicans). dergipark.org.trmdpi.comresearchgate.net

Derivatives have shown significant activity against various strains, including methicillin-resistant S. aureus (MRSA) and S. epidermidis (MRSE). mdpi.com Furthermore, specific 1,2,4-triazole derivatives have been synthesized and screened for their antimycobacterial potency against Mycobacterium tuberculosis and Mycobacterium bovis, demonstrating their potential as anti-TB agents. nih.govresearchgate.net Antifungal activity against various phytopathogenic fungi is also a key area of investigation, with some compounds showing broad-spectrum fungicidal activities. nih.gov

Anticancer Cell Line Studies and Cellular Mechanism Research in vitro

The anticancer potential of 1,2,4-triazole derivatives is extensively studied in vitro using various human cancer cell lines. These studies aim to determine the cytotoxicity of the compounds and elucidate their mechanisms of action at a cellular level.

Cell Viability and Proliferation Assays in vitro

The primary method for evaluating the anticancer effect of these compounds is through cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability. researchgate.netpensoft.net This assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.

Researchers screen compounds against panels of human cancer cell lines, such as liver cancer (HepG2), breast cancer (MCF7), lung carcinoma (A549), and CNS cancer (SNB-75). pensoft.netresearchgate.netnih.gov The efficacy of a compound is typically expressed as the IC50 value, which is the concentration that causes 50% inhibition of cell growth compared to untreated control cells. researchgate.net For example, certain novel 5-amino researchgate.netmdpi.comresearchgate.nettriazole derivatives have shown promising anticancer activity against HepG2 and MCF7 cell lines with IC50 values in the micromolar range. researchgate.net

Apoptosis and Cell Cycle Modulation Research in vitro

To understand the mechanism behind the observed cytotoxicity, further in vitro studies are conducted to investigate the effects of triazole derivatives on apoptosis (programmed cell death) and the cell cycle. Flow cytometry is a powerful technique used for this purpose. pensoft.net It can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest at a specific phase. pensoft.net

Flow cytometry can also differentiate between apoptosis and necrosis, providing insight into the mode of cell death induced by the compound. pensoft.net The identification of compounds that act as inhibitors of anti-apoptotic proteins like Bcl-2 suggests a mechanism involving the induction of apoptosis. nih.govresearchgate.net Molecular docking studies often complement these cellular assays to predict or confirm the interaction of the compounds with key proteins involved in apoptosis and cell cycle regulation, such as tubulin. nih.gov

Receptor Binding Affinity Evaluation Techniques in vitro

The interaction of 1,2,4-triazole derivatives with specific cellular receptors is a key aspect of their pharmacological profile. In vitro receptor binding assays are employed to determine the affinity and selectivity of these compounds for their targets. These assays typically use cell lines that are genetically engineered to express a specific human receptor, such as endothelin (ET) or somatostatin (B550006) (SST) receptors. nih.govnih.gov

In these experiments, cell membranes containing the receptor of interest are incubated with a radiolabeled ligand that is known to bind to the receptor. The test compound is added in increasing concentrations to compete with the radiolabeled ligand for binding sites. The amount of radioactivity bound to the membranes is then measured, and the data are used to calculate the inhibitory constant (Ki) or IC50 value for the test compound. A lower Ki or IC50 value indicates a higher binding affinity. nih.gov Through this methodology, series of 3-thio-1,2,4-triazoles have been identified as selective and high-affinity agonists for the somatostatin receptor-4 (SST4). nih.gov Similarly, other derivatives have been tested for their binding affinity to human ET(A) and ET(B) receptors, with some showing affinity in the micromolar range. nih.gov

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of this compound derivatives. These studies involve synthesizing a series of related compounds with systematic variations in their chemical structure and evaluating how these changes affect their biological activity. researchgate.net

For instance, in the development of SST4 agonists, SAR studies on 3,4,5-trisubstituted-1,2,4-triazoles guided the choice of chemical groups to be placed at different positions on the triazole ring to enhance binding affinity and selectivity. nih.gov The nature of substituents on the triazole core has been shown to significantly impact antimicrobial and antifungal activities. mdpi.com For anticancer agents, modifications to the aryl groups attached to the triazole scaffold can lead to significant differences in cytotoxicity against various cancer cell lines. pensoft.net The presence and position of substituents like chloro, methyl, or methoxy (B1213986) groups on phenyl rings attached to the triazole nucleus can drastically alter the compound's efficacy. pensoft.net These SAR studies provide essential insights for the rational design of more potent and selective derivatives for specific therapeutic targets. nih.gov

Molecular Interaction Studies with Biomolecules in vitro (e.g., Proteins, DNA)

The in vitro evaluation of this compound and its derivatives has been a focal point of research to elucidate their mechanisms of action at a molecular level. These studies primarily investigate the direct interactions of these compounds with biological macromolecules, such as proteins (including enzymes and transport proteins) and nucleic acids, to understand their binding affinities, modes of interaction, and the functional consequences of such binding. While specific data for this compound is limited, a considerable body of research on structurally related 1,2,4-triazole-3-thiol and 5-amino-1,2,4-triazole derivatives provides significant insights into their potential biomolecular interactions.

Protein Interaction Studies

Derivatives of 1,2,4-triazole have been extensively studied for their interactions with a variety of proteins, most notably enzymes, where they often act as inhibitors. The methodologies employed in these studies typically include enzyme activity assays, spectroscopic techniques, and computational molecular docking.

Enzyme Inhibition:

A significant area of investigation has been the inhibitory effects of 1,2,4-triazole derivatives on various enzymes implicated in disease pathways. For instance, a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives have demonstrated potent inhibitory activity against several enzymes. The inhibitory concentrations (IC₅₀) for some of these derivatives against acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE) have been quantified, indicating their potential as therapeutic agents for conditions like Alzheimer's disease and diabetes. sciengine.com Specifically, methyl phenyl and methyl phenyl-substituted derivatives were identified as highly potent inhibitors of AChE, α-glucosidase, urease, and BChE. sciengine.com

Similarly, novel triazole-based thiosemicarbazone derivatives have been synthesized and evaluated as inhibitors of AChE and BChE. nih.gov Many of these compounds exhibited moderate to good inhibitory effects, with some analogues showing IC₅₀ values in the nanomolar to micromolar range. nih.gov The structure-activity relationship (SAR) studies highlighted that the nature, position, and number of electron-donating or withdrawing groups on the phenyl rings significantly influence the inhibitory potency. nih.gov Molecular docking studies have complemented these findings by illustrating the binding interactions of the most active inhibitors within the active sites of AChE and BChE. nih.gov

Furthermore, a series of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol and 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols derivatives have shown excellent to good inhibitory activities against AChE and BChE, with IC₅₀ values ranging from 1.63 to 17.68 nM for AChE and 8.71 to 84.02 nM for BChE. nih.gov

Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Derivative Class | Target Enzyme | Key Findings (IC₅₀ values) | Reference |

|---|---|---|---|

| 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine | AChE, α-glucosidase, Urease, BChE | Methyl phenyl and methyl phenyl-substituted derivatives showed high potency. For example, derivative 12d had an IC₅₀ of 0.73 ± 0.54 µM for AChE and 36.74 ± 1.24 µM for α-glucosidase. Derivative 12m had an IC₅₀ of 0.017 ± 0.53 µM for urease and 0.038 ± 0.50 µM for BChE. | sciengine.com |

| Triazole-based thiosemicarbazones | AChE, BuChE | Inhibitory effects ranged from 0.10 ± 0.050 to 12.20 ± 0.30 µM for AChE and 0.20 ± 0.10 to 14.10 ± 0.40 µM for BuChE. | nih.gov |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol and 5-thiophene-(3-ylmethyl)-4R-1,2,4-triazole-3-thiols derivatives | AChE, BChE | IC₅₀ values ranged from 1.63 to 17.68 nM for AChE and 8.71 to 84.02 nM for BChE. | nih.gov |

Interaction with Serum Albumins:

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is crucial for their pharmacokinetic properties. Spectroscopic and molecular docking methods have been employed to study the interaction of triazole derivatives with these transport proteins. For instance, the interaction between 3-thiol-4-(2,4-dichlorobenzylideneamino)-5-methyl-4H-1,2,4-triazole (CBTZ) and BSA was investigated, revealing a static quenching mechanism due to the formation of a CBTZ-BSA complex. sciengine.com The binding constants (Kₐ) were determined at different temperatures, and thermodynamic parameters indicated that van der Waals forces and hydrogen bonding were the primary forces stabilizing the complex. sciengine.com Site-specific marker experiments showed that CBTZ primarily binds to sub-domain IIA (Sudlow's site I) of BSA. sciengine.com

Similarly, studies on coumarin-triazole analogs with BSA and HSA have reported binding constants in the order of 10⁴ L·mol⁻¹, indicating a strong interaction. nih.gov Circular dichroism (CD) spectroscopy revealed conformational changes in the secondary structure of the serum albumins upon binding of the triazole derivatives. nih.gov

Interaction of 1,2,4-Triazole Derivatives with Serum Albumins

| Derivative | Protein | Binding Constant (Kₐ) | Primary Binding Forces | Reference |

|---|---|---|---|---|

| 3-thiol-4-(2,4-dichlorobenzylideneamino)-5-methyl-4H-1,2,4-triazole (CBTZ) | Bovine Serum Albumin (BSA) | Not explicitly stated in the provided text, but the study calculated them. | Van der Waals and hydrogen bonding | sciengine.com |

| Coumarin-triazole analogs | Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) | ~10⁴ L·mol⁻¹ | Not specified | nih.gov |

DNA Interaction Studies

The interaction of small molecules with DNA can lead to various cellular responses, including anticancer activity. Studies on 1,2,4-triazole derivatives have explored their DNA binding properties to understand their potential as chemotherapeutic agents. Both in vitro and in silico methods have been utilized to investigate these interactions.

For a newly synthesized 1,4-disubstituted 1,2,3-triazole derivative, 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde, its binding to calf thymus DNA (CT-DNA) was found to be mediated via intercalation. acs.org This mode of interaction is often associated with compounds that can insert themselves between the base pairs of the DNA double helix. The binding constant (Kₐ) for this interaction was in the order of 10⁵ M⁻¹, which is comparable to that of other known DNA intercalators. acs.org

In silico molecular docking studies have also been performed on 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives to assess their binding affinities with DNA gyrase, a type II topoisomerase that is a key target for antibacterial agents. researchgate.net These studies revealed that the 1,2,4-triazole ring is crucial for forming hydrogen bonding interactions with the active site amino acid residues of the enzyme. researchgate.net

DNA Interaction of 1,2,4-Triazole Derivatives

| Derivative | Biomolecule | Mode of Interaction | Key Findings | Reference |

|---|---|---|---|---|

| 4-((1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxybenzaldehyde | Calf Thymus DNA (CT-DNA) | Intercalation | Binding constant (Kₐ) on the order of 10⁵ M⁻¹. | acs.org |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives | DNA Gyrase | Hydrogen bonding with active site residues | The 1,2,4-triazole ring is crucial for interaction. | researchgate.net |

Advanced Research Methodologies and Techniques Applied to 3 Allylthio 1h 1,2,4 Triazol 5 Amine

High-Throughput Screening (HTS) Techniques for Derivative Evaluation

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. While specific HTS campaigns exclusively focused on 3-(allylthio)-1H-1,2,4-triazol-5-amine are not extensively documented in publicly available literature, the 1,2,4-triazole (B32235) scaffold is a frequent component of compound libraries subjected to HTS for various therapeutic targets.

HTS assays for derivatives of this compound would typically involve the synthesis of a diverse library of analogues, where the allyl group, the thioether linkage, or the amine functionality are modified. These libraries are then tested against a specific biological target, such as an enzyme or a receptor, in a miniaturized, automated format. For instance, a cell-based HTS assay could be employed to identify derivatives that inhibit the proliferation of cancer cells or microbial pathogens. The data generated from such screens can quickly identify "hit" compounds with desired biological activity, which can then be selected for further optimization. A notable example of HTS applied to a related class of compounds involved the screening of 132,975 compounds to identify potent and specific antagonists of the human pregnane (B1235032) X receptor, where 1,4,5-substituted 1,2,3-triazole analogs were identified as a promising chemical class. nih.gov

Table 1: Hypothetical High-Throughput Screening Cascade for this compound Derivatives

| Screening Stage | Assay Type | Objective | Throughput | Example Measurement |

| Primary Screen | Biochemical or Cell-Based Assay | Identify initial "hits" from a large compound library. | 10,000s of compounds/day | Enzyme inhibition (IC₅₀) or cell viability. |

| Secondary Screen | Orthogonal Assay | Confirm activity and eliminate false positives. | 1,000s of compounds/day | Different assay format measuring the same biological endpoint. |

| Dose-Response | Concentration-response curves | Determine potency (e.g., EC₅₀ or IC₅₀) of confirmed hits. | 100s of compounds/day | Titration of compound concentration against biological response. |

| Selectivity Profiling | Panel of related targets | Assess the specificity of the hit compounds. | 10s-100s of compounds/day | Activity against homologous enzymes or receptors. |

Biophysical Methods for Characterizing Molecular Interactions (e.g., SPR, ITC)

To understand the mechanism of action of a bioactive compound, it is crucial to characterize its direct interaction with its biological target. Biophysical methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the binding of an analyte (e.g., a derivative of this compound) to a ligand (e.g., a target protein) immobilized on a sensor surface. SPR provides real-time data on the association and dissociation rates of the binding event, from which the binding affinity (K_D) can be calculated. This technique is highly sensitive and requires relatively small amounts of sample.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a macromolecule in solution. ITC is a true in-solution technique and provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

While specific SPR or ITC studies on this compound are not readily found in the literature, these techniques are widely applied to characterize the molecular interactions of other 1,2,4-triazole-containing compounds. Such studies are instrumental in guiding the structure-based design of more potent and selective inhibitors.

Table 2: Comparison of SPR and ITC for Molecular Interaction Analysis

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Change in refractive index upon binding to a sensor surface. | Measurement of heat changes upon binding in solution. |

| Primary Data | Binding kinetics (k_on, k_off), Affinity (K_D). | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). |

| Labeling | Label-free. | Label-free. |

| Throughput | Moderate to High. | Low to Moderate. |

| Sample Consumption | Low. | High. |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques that play a vital role in modern drug discovery. These methods are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of derivatives of this compound, a QSAR study would involve compiling a dataset of these compounds along with their experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a QSAR model that can predict the biological activity of new, untested derivatives.

Several QSAR studies have been successfully conducted on various classes of 1,2,4-triazole derivatives, demonstrating the utility of this approach in identifying key structural features that govern their biological activity. For instance, 3D-QSAR studies on 1,2,4-triazole-thioether compounds have provided insights into the structural requirements for their antifungal activity. nih.gov Similarly, a comparative atom-based 3D QSAR study of 3-nitro-1H-1,2,4-triazole-based amines has been performed to understand their anti-trypanosomal activities. researchgate.net These models can guide the rational design of more potent analogues of this compound.

Table 3: Key Steps in a QSAR Study of this compound Derivatives

| Step | Description | Tools and Techniques |

| 1. Data Collection | Compile a set of this compound analogues with their measured biological activities. | Experimental data from literature or in-house screening. |

| 2. Molecular Descriptors Calculation | Generate numerical descriptors representing the physicochemical properties of each molecule. | Software such as MOE, Schrödinger Suite, or open-source tools like RDKit. |

| 3. Model Building | Use statistical methods to correlate the molecular descriptors with biological activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), Artificial Neural Networks (ANN). |

| 4. Model Validation | Assess the statistical significance and predictive power of the QSAR model. | Internal validation (cross-validation) and external validation with a test set of compounds. |

| 5. Model Interpretation and Application | Identify the key structural features influencing activity and use the model to predict the activity of new compounds. | Visualization of descriptor contributions, design of new derivatives with improved predicted activity. |

Fragment-Based Drug Discovery Approaches Utilizing Triazole Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information of these fragment-target complexes, typically obtained from X-ray crystallography or NMR spectroscopy, is then used to grow, link, or merge the fragments into more potent, drug-like molecules.

The 1,2,4-triazole ring is an attractive scaffold for FBDD due to its desirable physicochemical properties, including its ability to form hydrogen bonds and its metabolic stability. While specific FBDD campaigns starting from this compound as a fragment are not widely reported, the general principle is highly applicable. The 1,2,4-triazole core can serve as a central scaffold to which different chemical functionalities can be attached to explore the binding pockets of a target protein.

In a hypothetical FBDD approach, this compound could be identified as a fragment that binds to a target of interest. The allylthio and amine groups would then serve as vectors for chemical elaboration, allowing for the synthesis of larger, more potent compounds that make additional favorable interactions with the target protein. This iterative process of fragment screening, structural biology, and synthetic chemistry can lead to the rapid development of novel drug candidates.

Future Directions and Emerging Research Avenues for 3 Allylthio 1h 1,2,4 Triazol 5 Amine Research

Exploration of Novel Synthetic Methodologies and Catalytic Approaches

The future of synthesizing 3-(allylthio)-1H-1,2,4-triazol-5-amine and its analogs will likely focus on the development of more efficient, sustainable, and versatile synthetic routes. While traditional methods have proven effective, emerging research is geared towards greener chemistry and the use of advanced catalytic systems.

Key areas for exploration include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of 1,2,4-triazole (B32235) derivatives. rsc.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer reaction conditions.

Novel Catalysts: The development of new catalytic systems, such as those inspired by amine oxidase, could provide more atom-economical and environmentally friendly pathways to 1,2,4-triazoles. rsc.org The use of palladium complexes with specialized ligands has also shown promise in the synthesis of related amino-triazoles. nih.gov

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Green Chemistry |

| Flow Chemistry | Enhanced reaction control, improved safety | Process Chemistry |

| Biocatalysis | High selectivity, mild reaction conditions | Green Chemistry |

| Photocatalysis | Use of light as a renewable energy source | Sustainable Chemistry |

Investigation of Undiscovered Biological Targets and Mechanistic Pathways in vitro

The 1,2,4-triazole nucleus is a well-known pharmacophore present in a wide array of therapeutic agents. nih.gov Future in vitro studies on this compound should aim to identify novel biological targets and elucidate the underlying mechanisms of action.

Promising avenues for investigation include:

Anticancer Activity: Derivatives of 1,2,4-triazole have shown potential as anticancer agents by targeting enzymes like EGFR and PARP-1. nih.gov Screening this compound against a panel of cancer cell lines could reveal new therapeutic opportunities.

Antimicrobial and Antifungal Properties: The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs. nih.gov Investigating the inhibitory activity of the title compound against various bacterial and fungal strains, including drug-resistant ones, is a logical next step. csfarmacie.cz

Enzyme Inhibition: Many 1,2,4-triazole derivatives exhibit their biological effects by inhibiting specific enzymes. mdpi.com For instance, some derivatives have been found to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. mdpi.com

| Potential Biological Target | Therapeutic Area | Rationale |

| Tyrosine Kinases (e.g., EGFR) | Oncology | Known targets for other indolyl-1,2,4-triazole hybrids. nih.gov |

| Poly (ADP-ribose) polymerase (PARP-1) | Oncology | Dual inhibition of EGFR and PARP-1 has been observed in related compounds. nih.gov |

| Lanosterol 14-alpha-demethylase (CYP51) | Antifungal Therapy | A primary target for many existing triazole-based antifungal agents. nih.gov |

| Cyclooxygenase (COX) | Anti-inflammatory | Derivatives of 1,2,4-triazole have demonstrated COX inhibition. mdpi.com |

| Mycobacterium tuberculosis enzymes | Infectious Diseases | Novel 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles have shown potent anti-TB activity. nih.gov |

Potential Applications in Agrochemical and Materials Science Research

Beyond its potential in medicine, the unique structural features of this compound make it a candidate for exploration in other scientific domains.

Agrochemicals: The 1,2,4-triazole ring is a common feature in many herbicides and fungicides. wikipedia.org The title compound could be investigated for its potential as a plant growth regulator or as a lead structure for the development of new crop protection agents.

Materials Science: Triazole-containing compounds have found applications as dyes, fluorophores, and in the construction of polymeric materials. nih.gov The photophysical properties of this compound and its derivatives could be explored for potential use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The use of computational tools is becoming increasingly integral to modern chemical research. Artificial intelligence (AI) and machine learning (ML) can accelerate the discovery and optimization of new molecules.

Future research could leverage these technologies to:

Predict Biological Activity: AI algorithms can be trained on existing data for 1,2,4-triazole derivatives to predict the potential biological activities of novel compounds, including this compound.

Optimize Molecular Structures: Machine learning models can be used to suggest structural modifications to the parent compound that are likely to enhance its desired properties, such as binding affinity to a specific biological target or improved pharmacokinetic profiles.

Virtual Screening: Large virtual libraries of derivatives of this compound can be rapidly screened against various biological targets using computational docking and simulation techniques.

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted potential of this compound calls for a collaborative and interdisciplinary research approach. By bringing together experts from different fields, a more comprehensive understanding of this compound can be achieved.

Potential areas for collaboration include:

Medicinal Chemistry and Biology: Synthetic chemists can work with biologists to design and synthesize novel derivatives with improved biological activity and to perform detailed mechanistic studies.

Computational Chemistry and Experimental Science: Computational chemists can use AI and molecular modeling to guide the design of new compounds, which can then be synthesized and tested by experimental scientists.

Academia and Industry: Collaborations between academic research institutions and pharmaceutical or agrochemical companies can help to translate promising research findings into real-world applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(allylthio)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between 1H-1,2,4-triazol-5-thiol and allyl halides (e.g., allyl chloride) under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis may improve yield and reduce reaction time, as demonstrated for analogous triazole-thioether derivatives .

- Optimization : Key parameters include solvent polarity (e.g., DMF or ethanol), base strength, and temperature. For example, microwave irradiation at 100–120°C for 15–30 minutes increased yields by ~20% compared to conventional heating in similar systems .

Q. How should researchers characterize the structural purity of this compound?

- Analytical Workflow :

NMR : Confirm the presence of allylthio (-S-CH₂-CH=CH₂) and triazol-5-amine groups via ¹H/¹³C NMR. Key signals include δ ~3.5–4.0 ppm (allylic protons) and δ ~7.5–8.5 ppm (triazole protons) .

Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 183.06 for C₅H₈N₄S) .

X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve tautomeric ambiguities, as triazole rings often exhibit annular tautomerism .

Advanced Research Questions

Q. How does tautomerism in the triazole ring affect the compound’s reactivity and biological activity?

- Tautomeric Analysis : The 1,2,4-triazole ring can exist as 3- or 5-substituted tautomers. For example, in 3-phenyl-1H-1,2,4-triazol-5-amine, tautomer I (3-phenyl) dominates due to electron-donor substituent effects, but co-crystallization of tautomers II and III has been observed .

- Implications : Tautomer stability influences hydrogen-bonding networks and interactions with biological targets (e.g., enzyme active sites). Computational tools (DFT) or variable-temperature NMR can assess tautomeric populations .

Q. What strategies are effective for resolving contradictions in crystallographic data for triazole derivatives?

- Case Study : When crystallographic data for this compound shows disordered sulfur or nitrogen positions:

Refinement Software : Use SHELXL to model disorder with PART instructions and anisotropic displacement parameters .

Complementary Techniques : Pair X-ray data with IR spectroscopy (to confirm S–C bonding) or Hirshfeld surface analysis to validate intermolecular interactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial properties?

- SAR Insights :

- Allylthio Group : Enhances lipophilicity, improving membrane penetration (critical for antimicrobial activity). Fluorinated analogs (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) show increased activity against Staphylococcus aureus due to stronger enzyme inhibition .

- Triazole Modifications : Substitution at N1 (e.g., methyl groups) can reduce toxicity while maintaining potency .

- Experimental Design : Screen derivatives using MIC assays and molecular docking against targets like ketol-acid reductoisomerase (KARI) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Case Example : If one study reports potent antifungal activity for this compound, but another finds weak effects:

Replicate Conditions : Ensure consistent assay parameters (e.g., fungal strain, inoculum size, solvent controls).

Purity Verification : Re-analyze compound purity via HPLC; impurities like oxidized sulfones (from improper storage) may skew results .